molecular formula C9H17NO B13511518 Piperidine, 1-acetyl-2,5-dimethyl-

Piperidine, 1-acetyl-2,5-dimethyl-

Cat. No.: B13511518
M. Wt: 155.24 g/mol
InChI Key: QYYOPHOHRVUDNK-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylpiperidin-1-yl)ethan-1-one is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines that are widely used in pharmaceuticals and organic synthesis. This compound is characterized by a piperidine ring substituted with two methyl groups at positions 2 and 5, and an ethanone group attached to the nitrogen atom of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,5-Dimethylpiperidin-1-yl)ethan-1-one can be synthesized through various synthetic routes. One common method involves the alkylation of 2,5-dimethylpiperidine with an appropriate alkyl halide, followed by oxidation to introduce the ethanone group. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In industrial settings, the production of 1-(2,5-dimethylpiperidin-1-yl)ethan-1-one may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

1-(2,5-Dimethylpiperidin-1-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving piperidine derivatives and their biological activities.

    Medicine: It serves as a precursor for the development of drugs targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with receptors or enzymes, modulating their activity. The ethanone group may also participate in chemical reactions within biological systems, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethylpiperidin-1-yl)ethan-1-amine: Similar structure but with an amine group instead of an ethanone group.

    1-(2,5-Dimethylpiperidin-1-yl)propan-1-one: Similar structure but with a propanone group instead of an ethanone group.

    1-(2,5-Dimethylpiperidin-1-yl)butan-1-one: Similar structure but with a butanone group instead of an ethanone group.

Uniqueness

1-(2,5-Dimethylpiperidin-1-yl)ethan-1-one is unique due to its specific substitution pattern on the piperidine ring and the presence of the ethanone group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(2,5-dimethylpiperidin-1-yl)ethanone

InChI

InChI=1S/C9H17NO/c1-7-4-5-8(2)10(6-7)9(3)11/h7-8H,4-6H2,1-3H3

InChI Key

QYYOPHOHRVUDNK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N(C1)C(=O)C)C

Origin of Product

United States

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